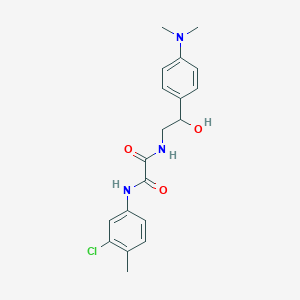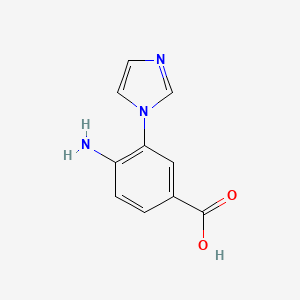![molecular formula C16H12F3NO2 B2472500 3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 882747-47-9](/img/structure/B2472500.png)
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
The compound is an organic compound that may contain a trifluoromethoxy group attached to a benzyl group . This suggests that it might be used as a building block in chemical synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 4-(Trifluoromethyl)benzyl alcohol have been used in the synthesis of highly electron-poor fluorine-containing alkenes .Wissenschaftliche Forschungsanwendungen
Mix-and-Heat Benzylation of Alcohols
The compound 2-Benzyloxy-1-methylpyridinium triflate, a related derivative, demonstrates the utility of stable, neutral organic salts in converting alcohols to benzyl ethers through a warming process. This technique showcases the adaptability of trifluoromethoxy derivatives in facilitating benzylation across a wide range of alcohols with good to excellent yields, highlighting its potential in synthesizing protected alcohols in organic chemistry (Poon & Dudley, 2006).
Electron-Withdrawing Properties
The trifluoromethoxy group, as in the compound of interest, is superior to both methoxy and trifluoromethyl groups in its ability to promote hydrogen/metal permutation at ortho positions. This property significantly lowers the basicity of arylmetal compounds, even when located in remote meta or para positions, offering insights into designing molecules with specific electronic properties for pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2002).
O-Benzylating Reagents
The synthesis of formal trimerization of benzyl imidate leading to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases an application of trifluoromethoxy derivatives as acid-catalyzed O-benzylating reagents. This provides a method for benzyl ether production in good yields, demonstrating the utility of trifluoromethoxy-containing compounds in facilitating organic synthesis processes with high atom economy (Yamada, Fujita, & Kunishima, 2012).
Deoxytrifluoromethylation
The direct deoxytrifluoromethylation of alcohols using copper metallaphotoredox-mediated processes highlights the role of trifluoromethoxy derivatives in incorporating fluorine atoms into drug-like molecules. This method underscores the importance of the trifluoromethyl group in enhancing the pharmaceutical properties of small-molecule drug candidates, offering a novel approach to the synthesis of fluorinated compounds (Intermaggio, Millet, Davis, & MacMillan, 2022).
Strategic Synthesis and Antimicrobial Evaluation
The strategic synthesis of novel difluoromethylated compounds demonstrates the potential of trifluoromethoxy and related derivatives in creating molecules with significant antimicrobial activities. This application is crucial for the development of new antibiotics and antifungal agents, contributing to the pharmaceutical industry (Chundawat, Kumari, Sharma, & Bhagat, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c17-16(18,19)22-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)20-15(13)21/h1-8,13H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTRWCKPIUHTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326697 | |
| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649009 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one | |
CAS RN |
882747-47-9 | |
| Record name | 3-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-dihydroindol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2472417.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2472418.png)
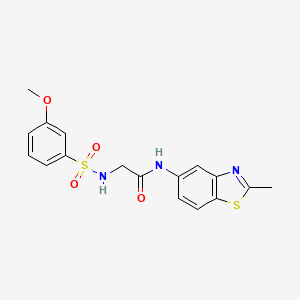
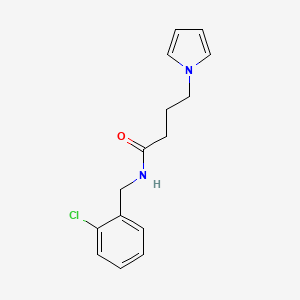
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B2472422.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[2-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2472423.png)
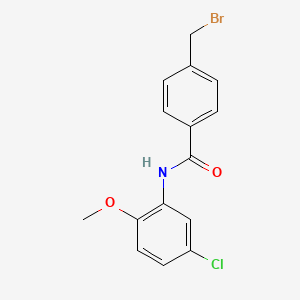
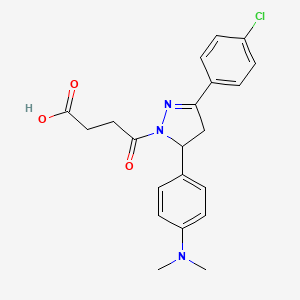
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
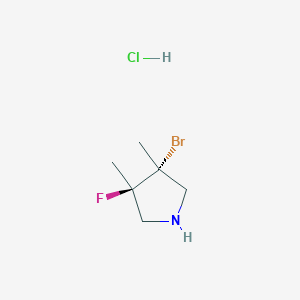
![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B2472436.png)
